3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole)
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Overview
Description
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) is a heterocyclic compound that features a thiene ring bonded to two pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of thiene-2,5-dicarboxylic acid with 4,4-dimethyl-4H-pyrazole under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Scaling up the reaction would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(phenylmethanone): Another thiene-based compound with different substituents.
4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid: A compound with a similar pyrazole structure but different functional groups.
Uniqueness
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) is unique due to its specific combination of thiene and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
643029-60-1 |
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Molecular Formula |
C14H16N4S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
3-[5-(4,4-dimethylpyrazol-3-yl)thiophen-2-yl]-4,4-dimethylpyrazole |
InChI |
InChI=1S/C14H16N4S/c1-13(2)7-15-17-11(13)9-5-6-10(19-9)12-14(3,4)8-16-18-12/h5-8H,1-4H3 |
InChI Key |
YPNRDAXHIDFTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NN=C1C2=CC=C(S2)C3=NN=CC3(C)C)C |
Origin of Product |
United States |
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